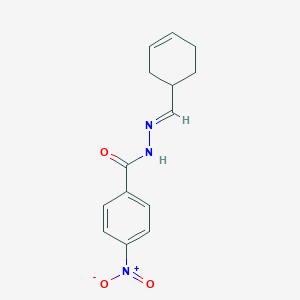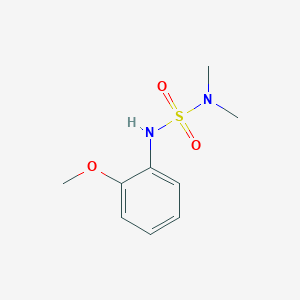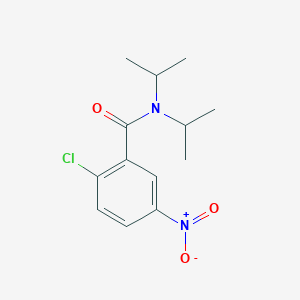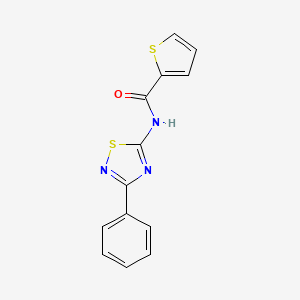
N-(4-methylphenyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-morpholinecarboxamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been shown to have potential benefits in treating conditions such as growth hormone deficiency, osteoporosis, and muscle wasting.
Wirkmechanismus
N-(4-methylphenyl)-4-morpholinecarboxamide works by stimulating the release of GH and IGF-1 through the activation of the ghrelin receptor. Ghrelin is a hormone that is produced by the stomach and stimulates appetite and growth hormone release. By activating the ghrelin receptor, N-(4-methylphenyl)-4-morpholinecarboxamide mimics the effects of ghrelin and stimulates the release of GH and IGF-1.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-methylphenyl)-4-morpholinecarboxamide are primarily related to its ability to stimulate the release of GH and IGF-1. GH and IGF-1 play important roles in growth and development, as well as in maintaining healthy bones, muscles, and organs. N-(4-methylphenyl)-4-morpholinecarboxamide has been shown to increase bone density, muscle mass, and improve cognitive function in animal studies. In human trials, N-(4-methylphenyl)-4-morpholinecarboxamide has been shown to increase GH and IGF-1 levels, improve body composition, and increase muscle strength.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylphenyl)-4-morpholinecarboxamide in lab experiments is that it can be used to stimulate the release of GH and IGF-1 without the need for exogenous hormone administration. This can be useful in studying the effects of GH and IGF-1 on various physiological processes. One limitation of using N-(4-methylphenyl)-4-morpholinecarboxamide is that it may not accurately mimic the effects of endogenous GH and IGF-1, as it stimulates their release through a different mechanism.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methylphenyl)-4-morpholinecarboxamide. One area of interest is its potential use in treating conditions such as growth hormone deficiency, osteoporosis, and muscle wasting. Another area of interest is its potential use in improving cognitive function and memory. Additionally, further research is needed to fully understand the long-term effects and safety of N-(4-methylphenyl)-4-morpholinecarboxamide use.
Synthesemethoden
N-(4-methylphenyl)-4-morpholinecarboxamide is synthesized through a series of chemical reactions, starting with the reaction of 4-methylbenzoyl chloride with morpholine to form 4-methyl-N-morpholinobenzamide. This intermediate is then reacted with chloroformate to form the final product, N-(4-methylphenyl)-4-morpholinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-4-morpholinecarboxamide has been extensively studied in both animal and human trials for its potential therapeutic benefits. In animal studies, N-(4-methylphenyl)-4-morpholinecarboxamide has been shown to increase bone density, muscle mass, and improve cognitive function. In human trials, N-(4-methylphenyl)-4-morpholinecarboxamide has been shown to increase GH and IGF-1 levels, improve body composition, and increase muscle strength.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAAHFMPUDLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77280-34-3 |
Source


|
| Record name | 4-(N-(P-TOLYL)CARBAMOYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)

![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)


![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5829794.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)
![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)
![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)